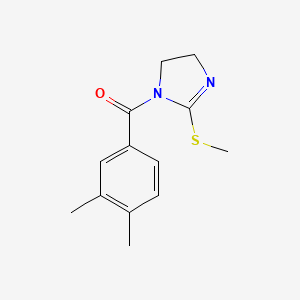

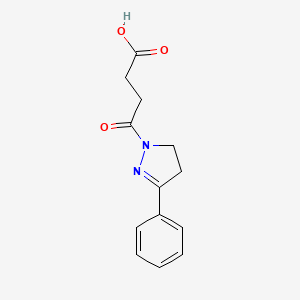

![molecular formula C17H16N2O3 B2649966 3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide CAS No. 2415468-97-0](/img/structure/B2649966.png)

3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and has a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Applications De Recherche Scientifique

Pharmacological Properties and Drug Discovery

The structural core motif of 2-amino-3-cyano-4H-chromenes has garnered significant attention due to its potential pharmacological properties. Researchers have explored synthetic methods for these compounds, particularly focusing on their biological activities . These derivatives serve as key intermediates for subsequent transformations and inspire drug discovery efforts.

Multicomponent Reactions (MCRs)

The most useful method for constructing 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions (MCRs). These reactions combine aldehydes or isatin with malononitrile and β-ketoesters, enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst. The resulting heterocyclic compounds are versatile intermediates for further functionalization .

Chiral 2-Amino-3-cyano-4H-chromenes

In 2015, a review article highlighted organocatalyzed synthetic strategies for constructing chiral 2-amino-3-cyano-4H-chromene derivatives. Despite their importance in synthetic, biological, and medicinal chemistry, a comprehensive summary of synthetic methodologies and applications of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives had not been reported until now .

JNK2 and JNK3 Kinase Inhibitors

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been explored as inhibitors of JNK2 and JNK3 kinases. X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction in the ATP-binding site .

Anti-Markovnikov Alkene Hydromethylation

Catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation—a valuable transformation .

Antimicrobial Activity

Among synthesized derivatives, compound 12 demonstrated significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

Orientations Futures

Propriétés

IUPAC Name |

3-cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c18-10-12-3-1-4-13(9-12)16(20)19-11-17(21)7-2-5-15-14(17)6-8-22-15/h1,3-4,6,8-9,21H,2,5,7,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVWKNTVGCGCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)

![ethyl 2-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2649894.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)

![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)